molecular formula C12H13N3O3S B11848107 1-(5-Nitrobenzo[d]thiazol-2-yl)piperidin-3-ol

1-(5-Nitrobenzo[d]thiazol-2-yl)piperidin-3-ol

Katalognummer: B11848107
Molekulargewicht: 279.32 g/mol
InChI-Schlüssel: ZFZPTPRRVVYSCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Nitrobenzo[d]thiazol-2-yl)piperidin-3-ol is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Nitrobenzo[d]thiazol-2-yl)piperidin-3-ol typically involves the coupling of substituted 2-amino benzothiazoles with piperidine derivatives. One common method involves the reaction of 2-amino-5-nitrobenzothiazole with 3-chloropiperidine under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide, at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Nitrobenzo[d]thiazol-2-yl)piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.

    Cyclization: Cyclization reactions often require acidic or basic conditions, depending on the desired product.

Major Products Formed

    Reduction of the Nitro Group: Yields 1-(5-Aminobenzo[d]thiazol-2-yl)piperidin-3-ol.

    Substitution Reactions: Can yield various substituted piperidine derivatives.

    Cyclization: Leads to the formation of polycyclic compounds with potential biological activity.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1-(5-Nitrobenzo[d]thiazol-2-yl)piperidin-3-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(5-Aminobenzo[d]thiazol-2-yl)piperidin-3-ol: Similar structure but with an amino group instead of a nitro group.

    1-(5-Methoxybenzo[d]thiazol-2-yl)piperidin-3-ol: Contains a methoxy group instead of a nitro group.

Uniqueness

1-(5-Nitrobenzo[d]thiazol-2-yl)piperidin-3-ol is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents .

Eigenschaften

Molekularformel

C12H13N3O3S

Molekulargewicht

279.32 g/mol

IUPAC-Name

1-(5-nitro-1,3-benzothiazol-2-yl)piperidin-3-ol

InChI

InChI=1S/C12H13N3O3S/c16-9-2-1-5-14(7-9)12-13-10-6-8(15(17)18)3-4-11(10)19-12/h3-4,6,9,16H,1-2,5,7H2

InChI-Schlüssel

ZFZPTPRRVVYSCN-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CN(C1)C2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-])O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.